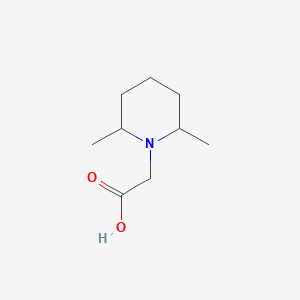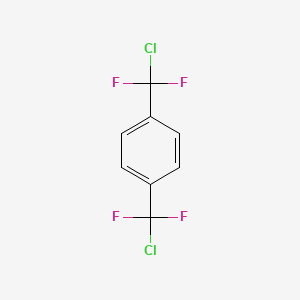
1,4-Bis(chlorodifluoromethyl)benzene
Vue d'ensemble
Description
The compound 1,4-Bis(chlorodifluoromethyl)benzene is a chemical of interest due to its potential applications in various fields, including materials science and organic synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into the properties and synthesis of structurally related benzene derivatives, which can be informative for understanding the behavior and reactivity of 1,4-Bis(chlorodifluoromethyl)benzene.
Synthesis Analysis
The synthesis of benzene derivatives often involves regioselective functionalization strategies. For example, bulky 1,3-bis[bis(aryl)chloromethyl]benzenes have been used as capping reagents for cyclodextrins, leading to A,B-functionalized derivatives with yields up to 55% . Similarly, the synthesis of 1,4-bis(alkyldichlorosilyl)benzene as a precursor for bis(silacyclopentadienyl) aromatic systems demonstrates the versatility of benzene as a core structure for further functionalization .
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their properties and applications. X-ray diffraction studies have revealed the crystal structures of various benzene derivatives, such as 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, which crystallized in the monoclinic system with a non-planar optimized structure . The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene showed a symmetry center at the phenyl ring with a significant dihedral angle between the planes of triazole and phenyl rings .
Chemical Reactions Analysis
Benzene derivatives can undergo a range of chemical reactions, which are influenced by their substituents. For instance, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2 suggests complex formation between the ether and BCl3, which is relevant for cationic polymerizations . The reactivity of such compounds can be tailored by modifying the substituents, as seen in the synthesis of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative, which showed strong DNA binding properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structures. For example, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibited fluorescent properties and smectic-like packing at high temperatures, which could be of interest for the synthesis of liquid crystalline polymeric systems . The phase behavior of selectively fluorinated 1,4-bis(4'-pyridylethynyl)benzenes was studied, revealing an ordered phase for one of the compounds, which could be either hexatic B or crystal B .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- 1,4-Bis(chlorodifluoromethyl)benzene is used as a precursor in chemical syntheses. For example, it has been utilized in the synthesis of bis(silacyclopentadienyl) aromatic systems, which are important in the development of organotransition metal compounds (Kong & Ahn, 1997).
- The compound plays a role in the formation of complex molecular structures, such as nonpolymeric, acetate-bridged, multiply cyclopalladated compounds, demonstrating its utility in organometallic chemistry (B. O. and Steel, 1998).
Material Science Applications
- In the field of materials science, 1,4-Bis(chlorodifluoromethyl)benzene has been used in the preparation of nanocrystals, particularly in the development of materials for optoelectronic devices. For instance, its derivatives have been explored for creating nanocrystals with unique optical properties (Baba & Nishida, 2014).
Polymer Chemistry
- The compound is involved in polymer chemistry, particularly in the synthesis of novel polymers with specific characteristics. For example, its derivatives have been used in the synthesis of poly(phenyleneethynylene)s, which are important for understanding the effects of chromophore aggregation and planarization in polymers (Levitus et al., 2001).
Electrochemistry
- Its derivatives have been studied in the context of electrochemistry, particularly in the electropolymerization processes. Such studies help in understanding the formation of conducting polymers and their electroactive properties (Larmat et al., 1996).
Corrosion Inhibition
- Some derivatives of 1,4-Bis(chlorodifluoromethyl)benzene have been explored as corrosion inhibitors. These studiesare crucial for industrial applications, particularly in protecting metals against corrosion in acidic environments. Schiff bases derived from similar compounds have shown significant efficacy in inhibiting mild steel corrosion, highlighting the potential of 1,4-Bis(chlorodifluoromethyl)benzene derivatives in this field (Singh & Quraishi, 2016).
Fluorescence and Luminescence Studies
- The compound's derivatives are also significant in fluorescence and luminescence studies. Research has demonstrated their application in creating green fluorophores, which are crucial for imaging applications and displays. Such studies offer insights into the design and development of new luminescent materials (Beppu et al., 2015).
Crystallography and Structural Chemistry
- In crystallography and structural chemistry, derivatives of 1,4-Bis(chlorodifluoromethyl)benzene have been used to study the crystal structures and molecular symmetry in solid states. These studies are fundamental in understanding the molecular behavior in different states and can contribute to the design of new materials (Basaran et al., 1992).
Novel Synthesis Methods
- Innovative synthesis methods using 1,4-Bis(chlorodifluoromethyl)benzene have been developed, offering more efficient and environmentally friendly approaches to producing various compounds. These methods are significant for industrial chemistry and material science (Dolbier et al., 2000).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1,4-Bis(chlorodifluoromethyl)benzene is primarily used in the production of polytetrafluoroethylene (PTFE), a high-performance plastic
Mode of Action
It is known that it can be synthesized by refluxing tetrahydrofuran with chlorine and adding azobisisobutyronitrile as a polymerization initiator . This suggests that it may interact with its targets through a process of polymerization.
Biochemical Pathways
Given its use in the production of ptfe, it may be involved in the polymerization pathways that lead to the formation of this high-performance plastic .
Result of Action
The primary result of the action of 1,4-Bis(chlorodifluoromethyl)benzene is the production of PTFE, a high-performance plastic with a wide range of industrial applications
Propriétés
IUPAC Name |
1,4-bis[chloro(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDPTMROCQNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Cl)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346307 | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2629-68-7 | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis-(chloro-difluoro-methyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[chloro(difluoro)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the 1,4-Bis(chlorodifluoromethyl)benzene synthesis method described in the second research paper?
A1: The research highlights a simplified and efficient synthesis method for 1,4-Bis(chlorodifluoromethyl)benzene. [] The key advantage of this method is its simplicity, potentially allowing for scaled-up production using either batch or continuous processes. [] This is in contrast to the first paper, which uses 1,4-Bis(chlorodifluoromethyl)benzene as a starting reagent rather than the final product. []
Q2: What are the different synthetic routes to obtain Octafluoro[2.2]paracyclophane involving 1,4-Bis(chlorodifluoromethyl)benzene?
A2: The first paper describes a method for preparing Octafluoro[2.2]paracyclophane using 1,4-Bis(chlorodifluoromethyl)benzene (referred to as dichloride in the paper) as one of the possible starting reagents. [] The method involves reacting the dichloride with trimethylsilyltributyline (TMSTBT) and fluoride ions in a specific solvent mixture under reflux conditions. [] This suggests that 1,4-Bis(chlorodifluoromethyl)benzene can serve as a valuable precursor in synthesizing more complex fluorinated organic compounds like Octafluoro[2.2]paracyclophane.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



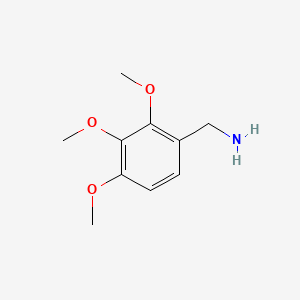
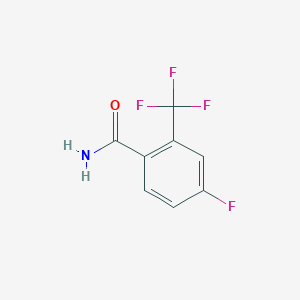

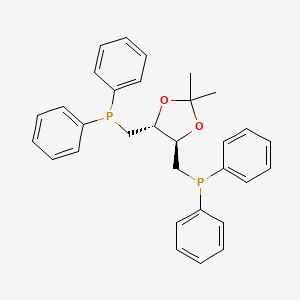

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)



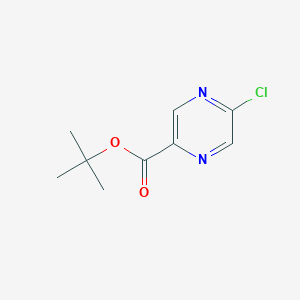
![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)

